molecular formula C10H12N4O2 B1475779 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2090577-60-7

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No. B1475779
CAS RN: 2090577-60-7
M. Wt: 220.23 g/mol
InChI Key: NCFXGYWCLVJKOC-UHFFFAOYSA-N
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Description

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (3-AEO) is a novel organic compound with potential applications in the field of scientific research. It is a member of the oxadiazole family, a group of compounds that have been studied for their unique chemical and physical properties. 3-AEO has been the subject of numerous scientific studies due to its potential use in a variety of applications, including drug discovery, biochemistry, and biophysics.

Scientific Research Applications

Synthesis and Chemical Properties

The research on oxadiazole derivatives and related compounds highlights their significance in the development of new chemical entities. For instance, the parallel liquid-phase synthesis method has been utilized to create combinatorial libraries of substituted 1,2,4-oxadiazole compounds, showcasing their versatility in generating diverse molecular structures with potential biological activities (Borisov et al., 2009). Similarly, the Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles illustrates chemical transformations that can yield structurally complex and functionalized molecules, potentially useful in various domains of chemistry and biology (Rozhkov et al., 2004).

Biological Activities and Applications

The synthesis of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety and their evaluation for antibacterial activities demonstrates the biological relevance of oxadiazole derivatives. This research exemplifies how structural modifications can enhance biological properties, making these compounds candidates for further pharmacological studies (Hui et al., 2002). Moreover, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored as insensitive energetic materials, indicating the broad spectrum of applications for oxadiazole derivatives beyond biological activities, into areas such as materials science (Yu et al., 2017).

Antimicrobial and Anticancer Properties

The exploration of oxadiazole analogues for their antiproliferative and antimicrobial activities underlines the potential of these compounds in developing new therapeutic agents. The studies conducted on these compounds against various cancer cell lines and microbial strains provide a foundation for further investigation into their mechanisms of action and optimization for medical use (Ahsan & Shastri, 2015).

Mechanism of Action

properties

IUPAC Name

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-6-2-3-7(10(14)15)9-12-8(4-5-11)16-13-9/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXGYWCLVJKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 2
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 3
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 4
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 5
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

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